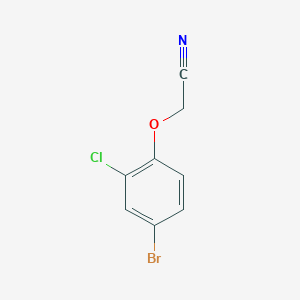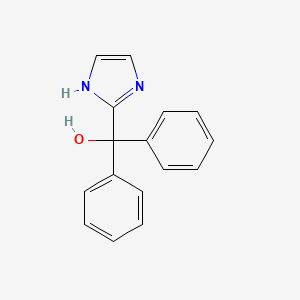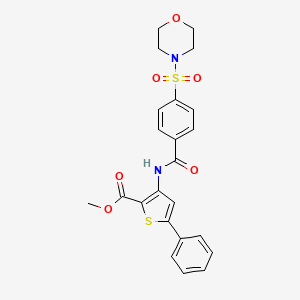
Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of thiophene derivatives and has a sulfonamide group attached to it.
Applications De Recherche Scientifique
Chemical Modification and Reactivity
The study of similar compounds has led to insights into their chemical reactivity and modification potential. For example, modifications of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles through cyclocondensation processes demonstrate the chemical versatility of thiophene derivatives. These modifications are instrumental in exploring the influence of such compounds on neuronal NMDA receptors, highlighting their potential application in neurological research (Sokolov et al., 2018).
Synthetic Pathways
The synthesis of related compounds, such as tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, showcases advanced synthetic methodologies that can be applied to the synthesis of complex thiophene derivatives. These methodologies not only offer a green synthetic route but also provide insights into the structural versatility of thiophene-based compounds, paving the way for their application in medicinal chemistry and materials science (Abdalha et al., 2011).
Potential Biomedical Applications
Studies on compounds with similar structural features, such as the inhibition of tumor necrosis factor alpha and nitric oxide by 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, reveal their potential biomedical applications. The rapid and green synthetic methods developed for these compounds, along with their confirmed structures through spectroscopic methods, underscore their relevance in pharmaceutical research. The efficiency of these synthetic routes and the biological activity of the resulting compounds suggest potential applications in the development of novel therapeutic agents (Lei et al., 2017).
Material Science and Catalysis
The reaction of thiophene derivatives with morpholinosulfur trifluoride to yield carbene adducts with phosphorus pentafluoride illustrates the potential of such compounds in material science and catalysis. This example demonstrates the utility of thiophene derivatives in synthesizing compounds with unique electronic properties, which could be applied in developing new materials and catalysts (Guzyr et al., 2013).
Propriétés
IUPAC Name |
methyl 3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c1-30-23(27)21-19(15-20(32-21)16-5-3-2-4-6-16)24-22(26)17-7-9-18(10-8-17)33(28,29)25-11-13-31-14-12-25/h2-10,15H,11-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZUNFHRJJMTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2585543.png)
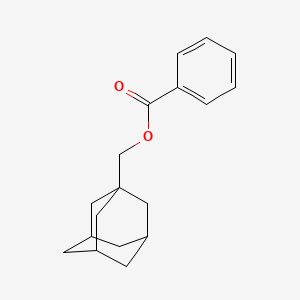
![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)
![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2585548.png)






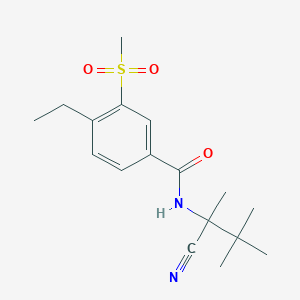
![1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585562.png)
